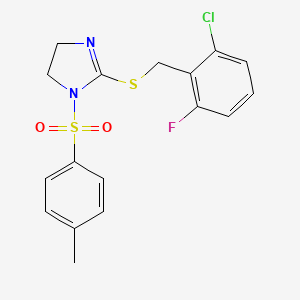

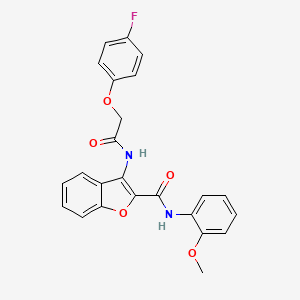

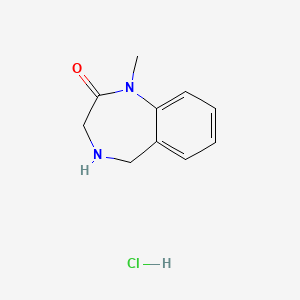

4-Bromobenzaldehyde 4-quinazolinylhydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Aerobic Oxidative Synthesis of Quinazolines

A novel and efficient protocol for the synthesis of 2-aryl quinazolines through benzyl C-H bond amination has been developed. This process involves a one-pot reaction of arylmethanamines with 2-aminobenzoketones and 2-aminobenzaldehydes, using the 4-hydroxy-TEMPO radical as a catalyst. This method does not require metals or additives, highlighting its eco-friendly and efficient approach to quinazoline synthesis (Han et al., 2011).

Synthesis of Pyrimidine- and Quinazoline-Fused Benzimidazole-4,7-diones

Research demonstrates the synthesis of pyrimidine- and quinazoline-fused benzimidazole-4,7-diones from β-Bromo-α,β-unsaturated aldehydes and 2-bromobenzaldehydes through microwave irradiation. This process yields dimethoxy-substituted compounds, which upon oxidation, afford the desired fused benzimidazole-4,7-diones in high yields (Kim, Dao, & Cho, 2018).

Methods for Synthesis of Hydrazones, Quinazolines, and Schiff Bases

A study presents various approaches for synthesizing hydrazones, quinazolines, and Schiff bases, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions. This research also explores post-synthetic modifications to create hydrazone-Schiff bases and evaluates their cytotoxic and antimicrobial activities (Pisk et al., 2020).

Palladium-Catalyzed Synthesis of Quinazolines

A palladium-catalyzed, three-component tandem reaction has been developed for the synthesis of quinazolines. This method combines 2-aminobenzonitriles, aldehydes, and arylboronic acids in a one-pot process, offering a new pathway for quinazoline assembly with good yield and functional group tolerance (Hu et al., 2018).

Synthesis of Quinazolin-4-(3H)-ones as Anticonvulsant and Antidepressant Agents

A series of 3-[(4-substituted-benzylidene)-amino]-2-phenyl-3H-quinazolin-4-ones have been synthesized and evaluated for their anticonvulsant and antidepressant activities. This research highlights the potential of quinazolinone derivatives in therapeutic applications, particularly in treating neurological disorders (Amir, Ali, & Hassan, 2013).

Propriétés

IUPAC Name |

N-[(E)-(4-bromophenyl)methylideneamino]quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN4/c16-12-7-5-11(6-8-12)9-19-20-15-13-3-1-2-4-14(13)17-10-18-15/h1-10H,(H,17,18,20)/b19-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQHDFJGYKJBEM-DJKKODMXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NN=CC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=NC=N2)N/N=C/C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2917910.png)

![3-(4-chloro-3-methylphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2917913.png)

![tert-butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl]carbamate](/img/no-structure.png)